2,3-diphenylquinoxaline-5-carboxylic Acid
Overview
Description
2,3-Diphenylquinoxaline-5-carboxylic acid is a heterocyclic aromatic organic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinoxaline core with two phenyl groups attached at the 2 and 3 positions and a carboxylic acid group at the 5 position.
Mechanism of Action
Target of Action
The primary target of 2,3-diphenylquinoxaline-5-carboxylic Acid is α-glucosidase . This enzyme is found in the digestive system and participates in the body’s carbohydrate metabolism by converting oligosaccharides and disaccharides into monosaccharides .
Mode of Action
This compound interacts with α-glucosidase, inhibiting its activity . This inhibition is achieved through competitive binding, where the compound competes with the substrate for the active site of the enzyme .
Biochemical Pathways
By inhibiting α-glucosidase, this compound affects the carbohydrate metabolism pathway . This results in a decrease in the conversion rate of oligosaccharides and disaccharides into monosaccharides, thereby reducing the amount of glucose absorbed into the bloodstream .
Result of Action
The inhibition of α-glucosidase by this compound leads to a reduction in postprandial hyperglycemia . This is beneficial for managing and controlling type II diabetes, a chronic metabolic disorder characterized by persistent hyperglycemia .
Biochemical Analysis
Biochemical Properties
2,3-Diphenylquinoxaline-5-carboxylic Acid plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as α-glucosidase, which is crucial in carbohydrate metabolism. The compound exhibits competitive inhibition, binding to the active site of the enzyme and preventing substrate access . This interaction is essential for its potential use in managing conditions like diabetes, where inhibition of carbohydrate metabolism can help regulate blood glucose levels.
Cellular Effects
This compound affects various cellular processes, including cell cycle regulation and apoptosis. Studies have shown that this compound can induce G0/G1 phase cell cycle arrest and promote apoptosis in certain cancer cell lines . These effects are mediated through its influence on cell signaling pathways and gene expression, highlighting its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits enzymes like α-glucosidase by occupying the enzyme’s active site, thus blocking substrate access . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it effectively inhibits target enzymes without causing significant toxicity. At higher doses, the compound can exhibit toxic effects, including adverse impacts on liver and kidney function . These findings underscore the importance of determining optimal dosage levels for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes like α-glucosidase. By inhibiting this enzyme, the compound affects the metabolic flux of carbohydrates, leading to altered levels of metabolites such as glucose . This interaction is crucial for its potential use in managing metabolic disorders.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles, where it exerts its biochemical effects . This localization is critical for its function and effectiveness in various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-diphenylquinoxaline-5-carboxylic acid typically involves the condensation reaction between benzil and o-phenylenediamine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at elevated temperatures to facilitate the formation of the quinoxaline ring . Another method involves the reaction of 2,3-diketoquinoxalines with phosphorous oxychloride and sodium azide, followed by recrystallization .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 2,3-Diphenylquinoxaline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions include substituted quinoxalines, dihydroquinoxalines, and various quinoxaline derivatives with functional groups such as hydroxyl, amino, and alkyl groups .
Scientific Research Applications
2,3-Diphenylquinoxaline-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and diabetes.
Comparison with Similar Compounds
2,3-Diphenylquinoxaline: Lacks the carboxylic acid group at the 5 position.
Quinoxaline: The parent compound without phenyl groups or carboxylic acid.
2,3-Diphenylquinoxaline-6-carbohydrazide: Contains a carbohydrazide group instead of a carboxylic acid group.
Uniqueness: The carboxylic acid group allows for further functionalization and derivatization, making it a versatile compound for various research and industrial applications .
Properties
IUPAC Name |
2,3-diphenylquinoxaline-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O2/c24-21(25)16-12-7-13-17-20(16)23-19(15-10-5-2-6-11-15)18(22-17)14-8-3-1-4-9-14/h1-13H,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAMBOCHRTYBBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC(=C3N=C2C4=CC=CC=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378019 | |
Record name | 2,3-diphenylquinoxaline-5-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90833-20-8 | |
Record name | 2,3-diphenylquinoxaline-5-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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